molecular formula C11H9BrN2OS B12915582 3-(3-Bromophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 89069-24-9

3-(3-Bromophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B12915582
CAS No.: 89069-24-9
M. Wt: 297.17 g/mol
InChI Key: ZLPBQUILFJPNBG-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a bromophenyl group at the third position, a methylthio group at the second position, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and thiourea.

    Formation of Intermediate: The reaction between 3-bromobenzaldehyde and thiourea under acidic conditions leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the pyrimidinone core.

    Methylation: The final step involves the methylation of the thiol group to obtain the desired compound.

Industrial Production Methods

Industrial production of 3-(3-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the methylthio group can modulate the compound’s reactivity and stability. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
  • 3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
  • 3-(3-Methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one

Uniqueness

3-(3-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

CAS No.

89069-24-9

Molecular Formula

C11H9BrN2OS

Molecular Weight

297.17 g/mol

IUPAC Name

3-(3-bromophenyl)-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C11H9BrN2OS/c1-16-11-13-6-5-10(15)14(11)9-4-2-3-8(12)7-9/h2-7H,1H3

InChI Key

ZLPBQUILFJPNBG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=O)N1C2=CC(=CC=C2)Br

Origin of Product

United States

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